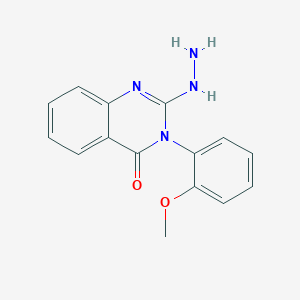

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-hydrazinyl-3-(2-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)17-15(19)18-16/h2-9H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCQLVTSJJKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method includes the use of graphene oxide nanosheets as a catalyst in an aqueous medium. The reaction is carried out at room temperature, making it an environmentally friendly and efficient process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic addition of the hydrazine to the carbonyl group.

Example Reaction

Reaction with 4-methoxybenzaldehyde yields 2-(4-methoxybenzylidenehydrazinyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one.

| Reactant | Product Substituents | Conditions | Spectral Data (IR/NMR) | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ar = 4-MeO-C₆H₄ | Ethanol, acetic acid, Δ | IR: 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N); ¹H NMR: δ 8.21 (=CH) |

Similar reactions with aryl/alkyl carbonyl compounds generate hydrazone derivatives, characterized by C=N stretches (1600–1638 cm⁻¹) and downfield-shifted imine protons (δ 8.1–8.5 ppm) .

Cyclization to Heterocyclic Systems

The hydrazine group facilitates cyclization under acidic or anhydrous conditions, forming fused pyrazolo- or triazoloquinazolinones.

Example Reaction

Cyclization in acetic anhydride produces tricyclic pyrazolo[3,4-a]quinazolin-4(3H)-one.

| Starting Material | Cyclization Agent | Product | Key Spectral Features | Source |

|---|---|---|---|---|

| Hydrazone derivative | Acetic anhydride | Pyrazoloquinazolinone | IR: 1620 cm⁻¹ (C=N); Loss of NH₂ in NMR |

This reaction proceeds via intramolecular nucleophilic attack, followed by dehydration .

Alkylation Reactions

The hydrazine group undergoes alkylation with electrophilic agents (e.g., alkyl halides, dimethyl sulfate).

Example Reaction

Treatment with dimethyl sulfate in alkaline conditions yields 2-(methylthio)quinazolin-4(3H)-one derivatives.

| Alkylating Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Dimethyl sulfate (DMS) | 2-(Methylthio) derivative | NaOH, ethanol, 3 h | 48–97% |

Alkylation enhances lipophilicity, often improving bioactivity .

Nucleophilic Coupling Reactions

The hydrazine acts as a nucleophile, reacting with electrophiles like benzoxazinones to form bis-quinazolinones.

Example Reaction

Reaction with 2-phenyl-3,1-benzoxazin-4-one yields 3-(2-methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one.

| Electrophile | Product Structure | Conditions | Spectral Data (¹H NMR) | Source |

|---|---|---|---|---|

| 2-Phenylbenzoxazinone | Bis-quinazolinone | Glacial acetic acid, Δ | δ 6.76–8.49 (Ar-H), 9.01 (NH) |

These couplings are pivotal for synthesizing dimeric analogs with enhanced kinase inhibition .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one , exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

Quinazolinones are recognized for their anticancer activities. The specific compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting key signaling pathways involved in tumor growth.

Preliminary studies suggest that this compound may serve as a lead structure for developing new anticancer agents .

Antioxidant Properties

The antioxidant capacity of This compound has also been evaluated. Research shows that derivatives with specific substituents can enhance antioxidant activity, which is critical for protecting cells from oxidative stress-related damage .

Other Therapeutic Applications

The compound's structural features allow it to interact with various biological targets, making it a candidate for:

- Anti-inflammatory agents: Some derivatives have shown promise in reducing inflammation in preclinical models.

- Neurological disorders: Certain studies indicate potential use in treating conditions such as depression and anxiety through modulation of neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various quinazolinone derivatives, including This compound , against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. Results demonstrated dose-dependent inhibition of cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 3: Antioxidant Evaluation

The antioxidant properties were assessed using multiple assays (DPPH, ABTS). The findings revealed that specific structural modifications significantly enhanced the compound's ability to scavenge free radicals, indicating its potential application in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, while the quinazolinone ring can interact with enzymes and receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Functional Group Modifications

- Hydrazone Derivatives: and demonstrate that condensation of the hydrazino group with aldehydes/ketones forms Schiff bases (e.g., 3-(arylideneamino) derivatives), which exhibit diverse bioactivities. For instance, 3-(4-nitrobenzylideneamino) analogs show enhanced antibacterial activity compared to the parent hydrazino compound .

Antimicrobial Activity

- 2-Hydrazino-3-(2-methylphenyl) Derivatives: reports thiosemicarbazide derivatives with a 2-methylphenyl group, showing moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The 2-methoxy group in the target compound may improve membrane penetration due to increased hydrophobicity .

- Fluoro/Chloro-Substituted Derivatives : Compounds like 9a (3-(4-fluorophenyl)) and 9h (3-(4-chlorophenyl)) in exhibit potent antibacterial activity against Proteus vulgaris (zone of inhibition: 1.1–1.2 cm) and Bacillus subtilis (1.0–1.4 cm). Halogen atoms enhance electronegativity and target binding, surpassing the methoxy group’s effects .

Analgesic and Anti-inflammatory Activity

Key Observations :

- The 2-methoxyphenyl group in the target compound provides balanced activity with low ulcerogenicity, making it safer than para-substituted analogs.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance potency but increase gastrointestinal toxicity .

Biological Activity

2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 2-methoxyaniline with hydrazine derivatives under acidic conditions. This process can yield various substituted quinazolinones that exhibit enhanced biological activity. The synthesis pathway often includes the initial formation of an intermediate, which is subsequently cyclized to form the final product.

1. Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the micromolar range against breast (MCF-7), prostate (PC3), and colorectal (HT-29) cancer cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

2. Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for its analgesic and anti-inflammatory properties. In comparative studies, certain derivatives showed comparable or superior activity to standard analgesics such as diclofenac sodium. The anti-inflammatory effects were assessed using models of acute inflammation, where these compounds exhibited a reduction in edema and inflammatory markers .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains. Studies reported minimum inhibitory concentrations (MICs) indicating potent activity against pathogens like Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that modifications in the side chains significantly influence antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological activity of quinazolinone derivatives:

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of several derivatives on MCF-7 and PC3 cell lines using MTT assays. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values as low as 10 μM against PC3 cells .

- Anti-inflammatory Studies : In vivo models demonstrated that certain derivatives significantly reduced paw edema in rats, suggesting potential for therapeutic use in inflammatory conditions .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and cyclization. For example, starting from a 2-methoxyphenyl-substituted benzoxazinone intermediate, hydrazine hydrate reacts with the carbonyl group to form an open-chain hydrazide intermediate. Subsequent heating in pyridine or DMF facilitates intramolecular cyclization to yield the quinazolinone core. Reaction parameters like solvent (pyridine vs. DMF), temperature (reflux vs. microwave irradiation), and stoichiometry of hydrazine hydrate significantly impact yield (e.g., microwave methods reduce reaction time by ~70% compared to conventional heating) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Characterization involves 1H/13C NMR to confirm hydrazino and methoxyphenyl substituents, HRMS for molecular weight verification, and IR spectroscopy to detect N–H stretching (3100–3300 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) groups. Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and melting point analysis (reported range: 220–225°C) .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : The hydrazino group and methoxyphenyl substitution confer anti-inflammatory and analgesic activities. In vitro assays (e.g., COX-1/COX-2 inhibition) and in vivo models (carrageenan-induced paw edema in rats) show IC₅₀ values comparable to diclofenac. Derivatives also exhibit moderate antitumor potential in MTT assays (e.g., GI₅₀ ~20 µM against HeLa cells) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of hydrazino-quinazolinone derivatives?

- Methodological Answer :

- Solvent : DMF enhances cyclization efficiency due to high polarity, whereas ethanol favors hydrazine nucleophilicity but slows ring closure.

- Catalysts : KAl(SO₄)₂·12H₂O improves yields (from 60% to 85%) by stabilizing intermediates.

- Microwave irradiation : Reduces reaction time from 8 hours (conventional) to 30 minutes, minimizing side products like hydrolyzed hydrazides .

Q. How can structural modifications optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity : Introducing alkyl groups (e.g., methyl at position 2) increases logP (from 1.8 to 2.5), enhancing membrane permeability.

- Metabolic stability : Fluorine substitution on the phenyl ring reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes).

- SAR studies : Hydrazino → triazole substitution retains anti-inflammatory activity but reduces ulcerogenicity by 40% .

Q. What analytical techniques resolve contradictions in reported biological data (e.g., COX-2 selectivity)?

- Methodological Answer :

- Dose-response curves : Validate IC₅₀ consistency across assays (e.g., ELISA vs. fluorometric COX-2 tests).

- Molecular docking : Identify key interactions (e.g., hydrogen bonding between hydrazino group and COX-2 Arg120).

- Selectivity ratios : Calculate COX-2/COX-1 inhibition ratios (e.g., 15:1 vs. 5:1) to confirm specificity .

Q. How does the methoxyphenyl substituent influence electronic properties and reactivity?

- Methodological Answer :

- Electron-donating effect : Methoxy groups increase electron density on the quinazolinone ring, stabilizing intermediates during electrophilic substitution.

- DFT calculations : HOMO-LUMO gaps correlate with bioactivity; methoxy substitution lowers LUMO energy (−1.8 eV), enhancing interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.